molecular formula C12H16N2O4S B14144206 N-[3-(Morpholine-4-sulfonyl)-phenyl]-acetamide CAS No. 22184-96-9

N-[3-(Morpholine-4-sulfonyl)-phenyl]-acetamide

Cat. No.: B14144206
CAS No.: 22184-96-9
M. Wt: 284.33 g/mol
InChI Key: XKJWQDBHVIZZMP-UHFFFAOYSA-N
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Description

N-[3-(Morpholine-4-sulfonyl)-phenyl]-acetamide is a chemical compound with the molecular formula C12H16N2O4S. It is known for its unique structure, which includes a morpholine ring attached to a sulfonyl group and a phenyl ring connected to an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Morpholine-4-sulfonyl)-phenyl]-acetamide typically involves the reaction of 3-nitrobenzenesulfonyl chloride with morpholine, followed by reduction and acetylation steps. The general synthetic route can be summarized as follows:

    Formation of 3-nitrobenzenesulfonyl chloride: This is achieved by reacting 3-nitrobenzenesulfonic acid with thionyl chloride.

    Reaction with morpholine: The 3-nitrobenzenesulfonyl chloride is then reacted with morpholine to form 3-(morpholine-4-sulfonyl)nitrobenzene.

    Reduction: The nitro group is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Acetylation: Finally, the amine group is acetylated using acetic anhydride to yield this compound

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the same general synthetic route described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[3-(Morpholine-4-sulfonyl)-phenyl]-acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(Morpholine-4-sulfonyl)-phenyl]-acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(Morpholine-4-sulfonyl)-phenyl]-acetamide involves its interaction with specific molecular targets and pathways. For instance, in antibacterial applications, it may disrupt bacterial cell membranes and induce the production of reactive oxygen species (ROS), leading to bacterial cell death. In anticancer research, it may inhibit specific signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

N-[3-(Morpholine-4-sulfonyl)-phenyl]-acetamide can be compared with other similar compounds, such as:

    N-(2-Hydroxyethyl)-3-(morpholine-4-sulfonyl)benzamide: Similar structure but with a hydroxyethyl group instead of an acetamide group.

    4-(3-Bromophenylsulfonyl)morpholine: Contains a bromophenyl group instead of an acetamide group.

    4-(3-Nitrophenylsulfonyl)morpholine: Contains a nitrophenyl group instead of an acetamide group .

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications.

Properties

CAS No.

22184-96-9

Molecular Formula

C12H16N2O4S

Molecular Weight

284.33 g/mol

IUPAC Name

N-(3-morpholin-4-ylsulfonylphenyl)acetamide

InChI

InChI=1S/C12H16N2O4S/c1-10(15)13-11-3-2-4-12(9-11)19(16,17)14-5-7-18-8-6-14/h2-4,9H,5-8H2,1H3,(H,13,15)

InChI Key

XKJWQDBHVIZZMP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)S(=O)(=O)N2CCOCC2

Origin of Product

United States

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